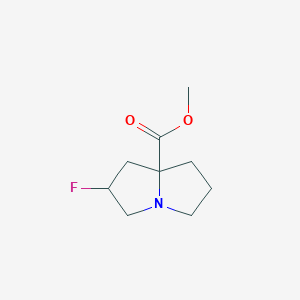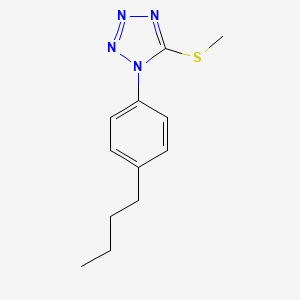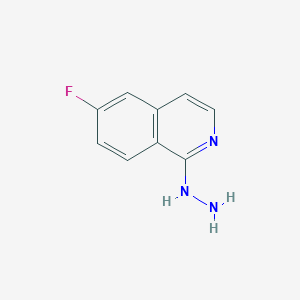![molecular formula C9H11N B13684199 Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine](/img/structure/B13684199.png)
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[420]octa-1,3,5-trien-3-ylmethanamine is an organic compound with a unique bicyclic structure It is derived from benzocyclobutene and features a triene system, making it an interesting subject for various chemical studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine can be synthesized through multiple methods. One common approach involves the reaction of benzocyclobutene with (2-bromo-vinyl)-benzene. This synthesis typically proceeds through a three-stage process, involving the formation of intermediates and subsequent reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of Grignard reagents and other organometallic compounds to facilitate the formation of the desired bicyclic structure .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triene system into more saturated compounds.
Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mecanismo De Acción
The mechanism by which bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine exerts its effects involves interactions with various molecular targets. The compound’s triene system allows it to participate in cycloaddition reactions, forming new cyclic structures. Additionally, the amine group can interact with enzymes and other biological molecules, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzocyclobutene: A precursor to bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine, known for its use in organic synthesis.
Bicyclo[4.2.0]octa-1,3,5-triene: A related compound with a similar bicyclic structure but lacking the amine group.
Uniqueness
This compound is unique due to its combination of a triene system and an amine group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H11N |
|---|---|
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
3-bicyclo[4.2.0]octa-1(6),2,4-trienylmethanamine |
InChI |
InChI=1S/C9H11N/c10-6-7-1-2-8-3-4-9(8)5-7/h1-2,5H,3-4,6,10H2 |
Clave InChI |
ZEISTNJTKWGIBX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C1C=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13684117.png)

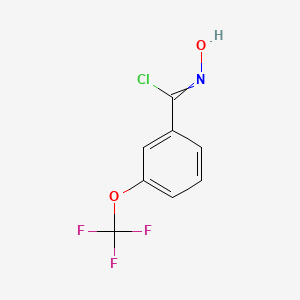

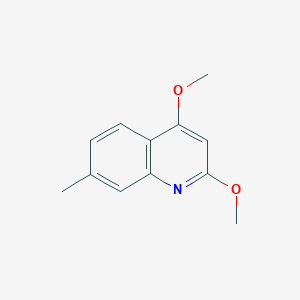
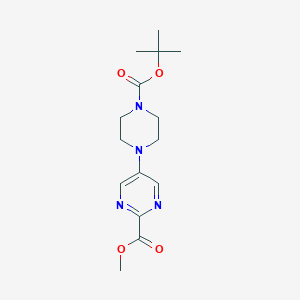



![2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole](/img/structure/B13684175.png)
